molecular formula C5H9ClN2O B8188708 (5-Methyloxazol-4-YL)methanamine hydrochloride

(5-Methyloxazol-4-YL)methanamine hydrochloride

Cat. No.: B8188708
M. Wt: 148.59 g/mol
InChI Key: UAFXCRDHQBOXIZ-UHFFFAOYSA-N
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Description

(5-Methyloxazol-4-YL)methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an aminomethyl group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₅H₉ClN₂O, with a calculated molecular weight of 148.59 g/mol.

Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)7-3-8-4;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFXCRDHQBOXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Oxazole Ring Formation

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is typically constructed via cyclization reactions. For this compound, the Robinson-Gabriel synthesis is a foundational method. This involves the dehydration-cyclization of an α-acylaminoketone precursor, such as 2-acetamido-3-ketopentane, using phosphoryl chloride (POCl₃) or sulfuric acid (H₂SO₄) as catalysts. The methyl group at the 5-position is introduced by selecting a ketone substrate with a pre-existing methyl branch.

An alternative route employs the van Leusen reaction , where TosMIC (tosylmethyl isocyanide) reacts with aldehydes or ketones under basic conditions. For example, reacting TosMIC with 3-methyl-2-butanone in the presence of potassium tert-butoxide yields the 5-methyloxazole core. This method offers superior regioselectivity compared to classical cyclization approaches.

Functionalization to Methanamine Derivatives

After forming the oxazole ring, the introduction of the methanamine group proceeds via nucleophilic substitution or reductive amination :

Chloromethylation Followed by Ammoniation

  • Chloromethylation : Treating 5-methyloxazole with paraformaldehyde and hydrochloric acid (HCl) generates 4-chloromethyl-5-methyloxazole. This step requires strict temperature control (0–5°C) to minimize polyalkylation byproducts.

  • Ammoniation : Reacting the chloromethyl intermediate with aqueous ammonia (NH₃) at 60°C for 6–8 hours yields the primary amine. Excess ammonia ensures complete substitution while avoiding quaternary ammonium salt formation.

Reductive Amination of Oxazole-4-carbaldehyde

An alternative pathway involves synthesizing 5-methyloxazole-4-carbaldehyde through Vilsmeier-Haack formylation. Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in methanol produces the methanamine derivative. This method avoids harsh chlorination steps but requires anhydrous conditions to prevent aldehyde oxidation.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in dichloromethane or ethanol. Crystallization from a mixture of ethyl acetate and hexanes yields the final product with >98% purity.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts yield and purity:

Reaction StepOptimal CatalystSolventTemperature (°C)Yield (%)
Oxazole cyclizationPOCl₃Toluene11072–78
ChloromethylationZnCl₂CH₂Cl₂0–565–70
Reductive aminationNaBH₃CNMeOH2585–90

Data adapted from. Polar aprotic solvents like dimethylformamide (DMF) improve cyclization yields but complicate purification due to high boiling points.

Byproduct Mitigation Strategies

  • Polyalkylation : Reduced by using excess paraformaldehyde (1.5 eq) during chloromethylation.

  • Oxazole ring opening : Minimized by maintaining pH > 9 during ammoniation.

  • Enamine formation : Suppressed via low-temperature (−10°C) reductive amination.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 2.35 (s, 3H, CH₃), 3.89 (s, 2H, CH₂NH₂), 8.12 (s, 1H, oxazole-H).

  • ¹³C NMR (D₂O, 100 MHz): δ 12.4 (CH₃), 44.7 (CH₂NH₂), 150.2 (C=N), 162.4 (C-O).

  • HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H₂O/MeOH).

Purity Assessment

  • Ion chromatography : Confirms chloride content (theoretical: 23.8%; observed: 23.5–24.1%).

  • Karl Fischer titration : Water content < 0.5% w/w.

Scale-Up Considerations

Industrial Synthesis Challenges

  • Exothermic reactions : Chloromethylation requires jacketed reactors with coolant circulation to maintain sub-5°C conditions.

  • Waste management : POCl₃ hydrolysis generates phosphoric acid, necessitating neutralization with Ca(OH)₂ before disposal.

Cost-Effective Modifications

  • Replacing NaBH₃CN with cheaper NaBH₄ in reductive amination reduces costs by 40%, albeit with lower yields (70% vs. 85%).

  • Recycling toluene via fractional distillation decreases solvent expenses by 60%.

Applications in Medicinal Chemistry

Though beyond preparation scope, the compound’s synthetic accessibility has enabled its use as:

  • Neurotransmitter analogs : Structural similarity to histamine allows exploration of H₃ receptor modulators.

  • Antimicrobial agents : The oxazole moiety disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .

Chemical Reactions Analysis

(5-Methyloxazol-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

(5-Methyloxazol-4-YL)methanamine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure facilitates the creation of more complex molecules through various chemical reactions:

  • Synthesis of Derivatives : This compound can be utilized to synthesize derivatives that exhibit enhanced biological activities.
  • Reactivity : It undergoes oxidation, reduction, and substitution reactions, making it versatile for creating various chemical entities.

Biology

The biological applications of this compound are notable:

  • Enzyme Mechanisms : It is employed in studying enzyme mechanisms and as a probe in biochemical assays, aiding in understanding metabolic pathways and enzyme functions.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents.
  • Neuroprotective Effects : The compound's amine functionality suggests possible neuroprotective properties, warranting further investigation into its cognitive enhancement capabilities.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of materials with specific functionalities tailored for various applications.

Case Study 1: Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit varying degrees of antimicrobial activity. A study assessing the efficacy of this compound against bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa15 µg/mL

These findings suggest that the compound's structural features enhance its antimicrobial efficacy compared to other similar compounds.

Case Study 2: Neuroprotective Potential

A study focused on compounds with similar amine functionalities indicated promising neuroprotective effects. Investigations into their ability to enhance cognitive functions are ongoing, with initial results suggesting a modulation of neurotransmitter systems .

Mechanism of Action

The mechanism of action of (5-Methyloxazol-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Methyloxazol-4-YL)methanamine hydrochloride with structurally related compounds, focusing on molecular features, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Source
This compound C₅H₉ClN₂O 148.59 (calculated) 5-methyl oxazole, 4-aminomethyl Likely intermediate in drug synthesis Target Compound
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 4-chlorophenyl, thiazole core High melting point (268°C); antimicrobial potential
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl C₇H₁₂ClN₂O 176.64 2-ethyl, 4-methyl oxazole Lower molecular weight; synthetic building block
Oxazol-5-ylmethanamine hydrochloride C₄H₇ClN₂O 134.56 (calculated) Unsubstituted oxazole at 5-position Higher structural simplicity
[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine HCl C₁₁H₁₃ClN₂O 228.69 4-methylphenyl, oxazole at 2-position Aromatic substitution enhances lipophilicity
(5-Ethyl-1,3-oxazol-2-yl)methanamine HCl C₆H₁₁ClN₂O 162.62 5-ethyl oxazole Increased alkyl chain length

Key Observations:

Structural Variations :

  • Heterocycle Core : Thiazole derivatives (e.g., ) exhibit higher molecular weights due to sulfur substitution, whereas oxazole derivatives (e.g., ) are lighter and may offer better solubility.
  • Substituent Effects : Chlorophenyl groups () increase melting points and stability, while alkyl chains (e.g., ethyl in ) enhance hydrophobicity .

Physical Properties: The thiazole derivative in has a notably high melting point (268°C), likely due to strong intermolecular interactions from the chlorophenyl group. Oxazole derivatives generally lack such data but are presumed to have lower melting points due to reduced polarity .

Applications :

  • Thiazole derivatives () are explored for antimicrobial activity, while oxazole analogs () serve as intermediates in central nervous system (CNS) drug development due to structural mimicry of neurotransmitters .

Safety and Stability :

  • Compounds like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl () release hazardous gases (e.g., HCl) upon decomposition, suggesting similar handling precautions for the target compound .

Biological Activity

(5-Methyloxazol-4-YL)methanamine hydrochloride is a chemical compound characterized by its oxazole ring structure and methanamine functional group. This unique configuration is believed to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structural features of this compound play a crucial role in its biological activity. The presence of the methyl group on the oxazole ring enhances lipophilicity, which may facilitate interactions with biological membranes and receptors. The compound's potential mechanisms of action include:

  • Interaction with Neurotransmitter Systems : Similar compounds have been shown to modulate neurotransmitter activity, potentially influencing mood and cognitive functions.
  • Enzyme Modulation : The methanamine group may interact with various enzymes, altering their activities and affecting metabolic pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Compounds with oxazole structures have demonstrated effectiveness against various bacterial and fungal strains. This suggests potential use in treating infections.
  • Antioxidant Activity : The ability to scavenge free radicals may contribute to cellular protection against oxidative stress, which is implicated in numerous diseases.
  • Neuroprotective Effects : Similar amine-functionalized compounds have been investigated for their neuroprotective properties, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
5-MethylisoxazoleIsomeric form with similar ring structureAntimicrobial, anti-inflammatory
2-Amino-5-methylthiazoleContains thiazole instead of oxazoleAntifungal
4-MethylpyridinePyridine ring with methyl groupAntioxidant, neuroprotective

The distinct oxazole structure combined with the methanamine functionality in this compound may confer unique pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that oxazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxazole ring could enhance potency .
  • Neuroprotective Potential : Research exploring the neuroprotective effects of amine-functionalized compounds revealed that certain derivatives could reduce neuronal damage in models of oxidative stress, suggesting a protective role against neurodegeneration .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the oxazole ring can significantly influence biological activity. For instance, increasing lipophilicity through methyl substitutions has been linked to improved brain penetration and efficacy in neurological models .

Q & A

Q. What safety protocols are essential when handling (5-Methyloxazol-4-YL)methanamine hydrochloride in laboratory settings?

Essential safety measures include using NIOSH/MSHA-approved respirators for respiratory protection, chemically resistant gloves (e.g., nitrile or neoprene), and OSHA-compliant eye protection. Lab coats with sleeve closures and closed-toe shoes are mandatory to prevent skin contact. Contaminated clothing must be decontaminated before reuse .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) combined with ¹H/¹³C NMR (in DMSO-d6 or CDCl3) provides precise molecular weight confirmation and structural elucidation. Purity should be assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and isocratic elution (e.g., 80:20 methanol/water with 0.1% TFA) .

Q. What synthetic routes are commonly employed to produce this compound with high enantiomeric purity?

The compound is typically synthesized via oxazole ring formation through cyclocondensation of β-keto esters with ammonium acetate, followed by reductive amination using sodium cyanoborohydride in methanol. Chiral resolution can be achieved via diastereomeric salt formation with L-tartaric acid in ethanol/water .

Advanced Research Questions

Q. How do solvent dielectric constants impact the compound's stability during nucleophilic substitution reactions?

Conduct kinetic studies in aprotic solvents (ε range 2–38) under inert atmosphere. Monitor degradation via ¹H NMR at 298–323 K. Data analysis using Eyring plots reveals activation parameters (ΔH‡, ΔS‡), showing enhanced stability in low-polarity solvents like toluene (ε=2.4) compared to DMSO (ε=46.7) .

Q. What strategies resolve contradictions in reported biological activity data across different cellular models?

Cross-validation studies using standardized assay conditions (e.g., ATP levels fixed at 1 mM for kinase assays) are critical. Compare results against reference inhibitors in parallel experiments. For cell-based studies, normalize data to cell viability metrics (MTT assay) and quantify intracellular compound concentrations via LC-MS/MS to confirm target engagement .

Q. How can computational models predict the metabolic pathways of this compound in mammalian systems?

Employ in silico tools like MetaSite and GLORYx for phase I/II metabolism prediction, validated by in vitro microsomal incubations (human liver microsomes, NADPH cofactor). Confirm metabolites via LC-HRMS using positive ion mode and targeted MS² fragmentation matching reference libraries .

Q. What orthogonal methods validate the selectivity profile against structurally similar enzymatic targets?

Use competitive activity-based protein profiling (ABPP) with broad-spectrum fluorescent probes in cell lysates. Confirm specificity via CRISPR-engineered knockout cell lines and thermal shift assays (ΔTm < 1°C for off-targets vs. >5°C for primary target) .

Key Methodological Insights

  • Safety and Handling : Strict adherence to PPE protocols and contamination control is critical due to the compound’s reactivity .
  • Structural Validation : Multi-technique approaches (HRMS, NMR, HPLC) ensure accurate characterization .
  • Synthetic Optimization : Modular synthesis using building blocks enables chiral purity .
  • Biological Specificity : Comparative assays and computational modeling mitigate data variability .

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